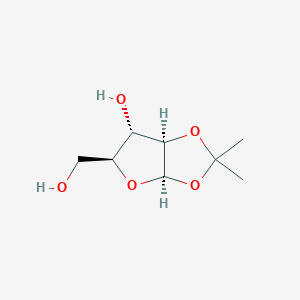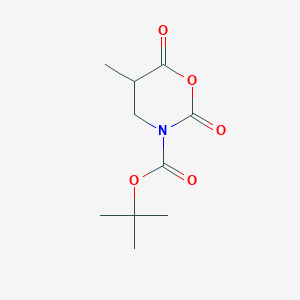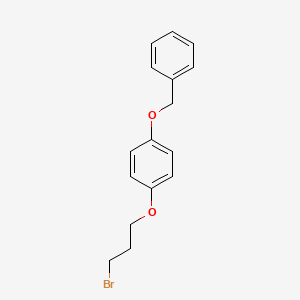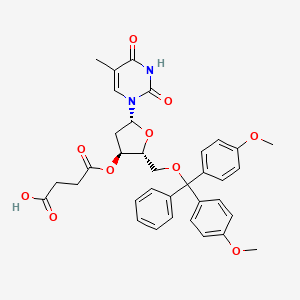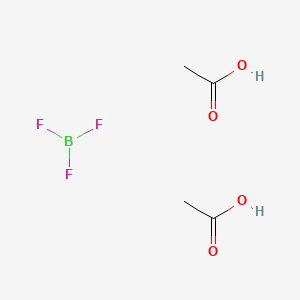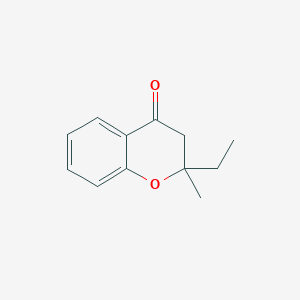
5-Bromo-4-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
“5-Bromo-4-(trifluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 785777-88-0. It has a molecular weight of 226.98 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H and the InChI key is XQBMNXRFVINPTJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a density of 1.8±0.1 g/cm³. Its boiling point is 201.7±35.0 °C at 760 mmHg. The vapor pressure is 0.4±0.4 mmHg at 25°C. The enthalpy of vaporization is 42.0±3.0 kJ/mol. The flash point is 75.8±25.9 °C. The index of refraction is 1.471 .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(trifluoromethyl)pyrimidine is widely used in a variety of scientific research applications. It has been used in the study of the structure and function of proteins and other biological molecules. For example, this compound has been used to study the structure of proteins involved in the regulation of gene expression. In addition, this compound has been used to study the structure of enzymes and their catalytic activities. Furthermore, this compound has been used in the study of the structure and function of DNA and RNA.
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that the trifluoromethyl group in a molecule can lower the pka of the cyclic carbamate, which can lead to key hydrogen bonding interactions with proteins .
Biochemical Pathways
It is known that the suzuki–miyaura (sm) coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used with organoboron reagents . This suggests that 5-Bromo-4-(trifluoromethyl)pyrimidine could potentially be involved in similar reactions.
Result of Action
It is known that the trifluoromethyl group in a molecule can enhance the potency of drugs toward certain enzymes .
Action Environment
It is known that the storage temperature for this compound should be sealed in dry conditions at 2-8°c .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-4-(trifluoromethyl)pyrimidine in laboratory experiments include its high purity, its ability to be synthesized in a variety of ways, and its ability to interact with proteins and other biological molecules. In addition, this compound is relatively inexpensive and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to false results.
Zukünftige Richtungen
There are several potential future directions for the use of 5-Bromo-4-(trifluoromethyl)pyrimidine in scientific research. One potential direction is the use of this compound to study the structure and function of proteins involved in disease processes. In addition, this compound could be used to study the structure of enzymes and their catalytic activities. Furthermore, this compound could be used to study the structure and function of DNA and RNA. Finally, this compound could be used to study the structure and function of other biological molecules such as lipids and carbohydrates.
Safety and Hazards
The safety information for “5-Bromo-4-(trifluoromethyl)pyrimidine” indicates that it is harmful if swallowed or inhaled and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBMNXRFVINPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457278 | |
| Record name | 5-bromo-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
785777-88-0 | |
| Record name | 5-bromo-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



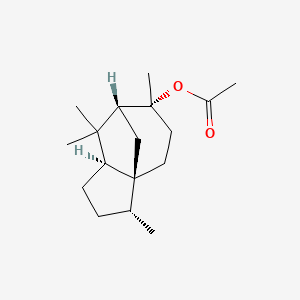



![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)

